molecular formula C15H19N5O2 B10873443 4-{[3-(Diethylamino)propyl]amino}-5-nitrobenzene-1,2-dicarbonitrile

4-{[3-(Diethylamino)propyl]amino}-5-nitrobenzene-1,2-dicarbonitrile

Katalognummer: B10873443
Molekulargewicht: 301.34 g/mol
InChI-Schlüssel: DYIAJQRBIDXGJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-CYANO-4-{[3-(DIETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes cyano, diethylamino, and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-4-{[3-(DIETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where the starting materials undergo a series of reactions to introduce the cyano and nitro groups into the aromatic ring. Specific reaction conditions, such as the use of boiling ethanol and catalytic amounts of triethylamine, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-CYANO-4-{[3-(DIETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an aromatic amine, while substitution reactions can introduce various functional groups into the aromatic ring.

Wissenschaftliche Forschungsanwendungen

2-CYANO-4-{[3-(DIETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-CYANO-4-{[3-(DIETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-CYANO-4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE
  • 2-CYANO-4-{[3-(DIETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL ACETATE

Uniqueness

2-CYANO-4-{[3-(DIETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C15H19N5O2

Molekulargewicht

301.34 g/mol

IUPAC-Name

4-[3-(diethylamino)propylamino]-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C15H19N5O2/c1-3-19(4-2)7-5-6-18-14-8-12(10-16)13(11-17)9-15(14)20(21)22/h8-9,18H,3-7H2,1-2H3

InChI-Schlüssel

DYIAJQRBIDXGJB-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCCNC1=C(C=C(C(=C1)C#N)C#N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.